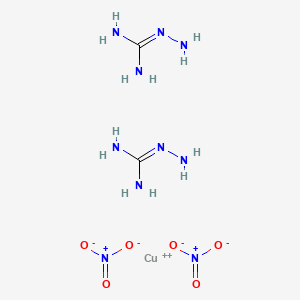

Copper;2-aminoguanidine;dinitrate

Description

Properties

CAS No. |

62501-15-9 |

|---|---|

Molecular Formula |

C2H12CuN10O6 |

Molecular Weight |

335.73 g/mol |

IUPAC Name |

copper;2-aminoguanidine;dinitrate |

InChI |

InChI=1S/2CH6N4.Cu.2NO3/c2*2-1(3)5-4;;2*2-1(3)4/h2*4H2,(H4,2,3,5);;;/q;;+2;2*-1 |

InChI Key |

QTWPBVRFQLOBOM-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Protocols

Preparative Routes for Copper(II) Aminoguanidine (B1677879) Dinitrate

The primary route for synthesizing this complex is through aqueous solution-phase chemistry, which allows for the controlled interaction of the constituent ions.

The synthesis of copper(II) aminoguanidine dinitrate typically involves the reaction of a soluble copper(II) salt with an aminoguanidine salt in an aqueous medium. A common precursor for the aminoguanidine ligand is aminoguanidine hemisulfate (AGHS). at.uaat.ua However, for the dinitrate complex, a direct approach using aminoguanidine nitrate (B79036) could also be employed if available.

A general and effective method involves dissolving copper(II) nitrate in water and separately preparing a solution of aminoguanidine. As aminoguanidine salts like AGHS have limited solubility, the pH of the aminoguanidine solution is typically raised to approximately 8.5 by adding a base, such as sodium bicarbonate. at.uaat.ua This deprotonation increases the solubility of the aminoguanidine and makes the ligand available for coordination with the copper(II) ion.

The copper(II) nitrate solution is then added to the aminoguanidine solution, often with continuous stirring. The aminoguanidine acts as a bidentate ligand, chelating to the copper(II) center through two nitrogen atoms to form a stable five-membered ring. at.uaat.ua The nitrate ions serve as counterions in the resulting crystal lattice. The reaction stoichiometry is crucial and is typically maintained at a 1:2 molar ratio of copper(II) to aminoguanidine to favor the formation of the bis(aminoguanidine)copper(II) complex.

Table 1: Typical Parameters for Solution-Phase Synthesis

| Parameter | Details |

| Copper Source | Copper(II) Nitrate (Cu(NO₃)₂) |

| Ligand Source | Aminoguanidine Hemisulfate (AGHS) or Aminoguanidine Nitrate |

| Solvent | Deionized Water |

| pH Adjustment | Addition of Sodium Bicarbonate solution to achieve pH ~8.5 |

| Molar Ratio | 1:2 (Copper(II) salt : Aminoguanidine salt) |

| Reaction Temp. | Ambient Temperature |

Obtaining high-quality single crystals is essential for definitive structural analysis, such as X-ray crystallography. For copper(II) aminoguanidine dinitrate synthesized in solution, the most common and straightforward technique for single crystal growth is slow evaporation. at.uaijret.org

Following the reaction, the resulting solution is filtered to remove any insoluble impurities. youtube.com The clear filtrate is then partially covered, allowing the solvent to evaporate slowly and controllably over a period of several days to weeks at room temperature. ijret.org This gradual increase in concentration allows for the ordered self-assembly of the complex into a crystalline lattice. The process yields well-defined, often dark-colored, crystals suitable for diffraction studies. at.ua

Alternative methods for crystal growth, such as cooling crystallization or vapor diffusion, could also be adapted. However, slow evaporation is widely used due to its simplicity and effectiveness for many coordination complexes. ijret.orgarxiv.org

Factors Influencing Synthetic Yield and Purity

Several critical factors can significantly impact the final yield and purity of the copper(II) aminoguanidine dinitrate complex. Careful control over these variables is necessary for a successful and reproducible synthesis.

pH of the Reaction Medium : The pH is one of the most critical parameters. Aminoguanidine salts require a basic environment (pH ~8.5) to fully dissolve and make the ligand available for chelation. at.uaat.ua Improper pH can lead to incomplete reaction or the precipitation of copper hydroxides.

Stoichiometry of Reactants : The molar ratio of the copper salt to the aminoguanidine ligand directly influences the composition of the final product. A 1:2 ratio is generally employed to ensure the formation of the desired bis(aminoguanidine)copper(II) cation. at.ua Deviations can lead to mixtures of complexes or unreacted starting materials.

Temperature : While many syntheses are performed at ambient temperature, temperature control can be crucial, especially during exothermic reactions. youtube.comsciencemadness.org For related syntheses, maintaining a specific temperature range has been shown to be vital to prevent the degradation of the aminoguanidine product. youtube.com

Purity of Starting Materials : The use of high-purity reagents is fundamental to obtaining a pure final product. Impurities in the starting materials can be incorporated into the crystal lattice or lead to the formation of undesired side products.

Crystallization Rate : The rate at which crystals are formed affects their quality and size. Slow evaporation of the solvent is preferred as it promotes the growth of larger, more ordered single crystals with fewer defects. ijret.orgyoutube.com Rapid crystallization can trap impurities and lead to a microcrystalline powder.

Table 2: Summary of Factors Affecting Yield and Purity

| Factor | Influence on Synthesis | Recommended Control |

| pH | Affects ligand solubility and availability; prevents side reactions. | Adjust to ~8.5 using a mild base like sodium bicarbonate. |

| Stoichiometry | Determines the final complex structure. | Maintain a precise 1:2 molar ratio of Cu(II) to aminoguanidine. |

| Temperature | Can affect reaction rate and product stability. | Maintain at ambient temperature unless specific heating/cooling is required. youtube.com |

| Reactant Purity | Prevents contamination and side-product formation. | Use analytical grade or high-purity reagents. |

| Crystallization Rate | Impacts crystal quality and purity. | Employ slow solvent evaporation for optimal single crystal growth. ijret.org |

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-Ray Diffraction Studies

The gold standard for determining the precise atomic arrangement within a crystalline material is single-crystal X-ray diffraction. This technique would provide unambiguous information about the molecular structure, coordination environment of the copper ion, and the packing of molecules in the crystal lattice.

Determination of Crystal System and Space Group

The initial step in a single-crystal X-ray diffraction experiment is the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, etc.). This fundamental data defines the basic repeating unit of the crystal. Subsequent analysis of the diffraction pattern's symmetry would lead to the identification of the space group, which describes all the symmetry operations applicable to the crystal structure. For related bis(aminoguanidine)copper(II) complexes, various crystal systems have been observed. For instance, the perchlorate (B79767) analogue, Cu(AG)₂₂, crystallizes in the monoclinic space group P2₁/n. at.ua

Detailed Analysis of Coordination Geometry and Bond Parameters

Once the crystal structure is solved, a detailed analysis of the coordination geometry around the central copper(II) ion can be performed. Theoretical studies and data from similar complexes suggest that the copper(II) ion in a bis(aminoguanidine) complex is likely to adopt a square planar or a distorted square planar geometry. at.uaacs.org The aminoguanidine (B1677879) ligands would likely act as bidentate chelators, coordinating to the copper ion through two nitrogen atoms. acs.org A complete structural analysis would provide precise bond lengths and angles for the Cu-N bonds, as well as the internal bond parameters of the aminoguanidine and nitrate (B79036) ions.

A hypothetical data table for such findings is presented below:

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Parameters | a = TBD Å, b = TBD Å, c = TBD Åα = TBD°, β = TBD°, γ = TBD° |

| Coordination Geometry | Likely square planar |

| Cu-N Bond Lengths (Å) | To be determined |

| N-Cu-N Bond Angles (°) | To be determined |

| TBD: To be determined |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules within the crystal is governed by intermolecular forces. In the case of copper;2-aminoguanidine;dinitrate, extensive hydrogen bonding is expected between the amine and imine groups of the aminoguanidine ligands and the oxygen atoms of the nitrate anions. at.ua These interactions would play a crucial role in stabilizing the crystal lattice and forming a three-dimensional supramolecular network. While π-π stacking is less likely to be a dominant interaction in the absence of significant aromatic systems, it could occur if the aminoguanidine ligands adopt a planar conformation.

Hirshfeld Surface Analysis and Quantitative Descriptors of Intermolecular Contacts

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is shown in the table below:

| Contact Type | Contribution (%) |

| H···H | To be determined |

| O···H / H···O | To be determined |

| N···H / H···N | To be determined |

| Other | To be determined |

| To be determined |

Powder X-Ray Diffraction for Phase Identification and Bulk Purity Assessment

While single-crystal X-ray diffraction provides detailed structural information on a single crystal, powder X-ray diffraction (PXRD) is essential for characterizing the bulk material. A PXRD pattern would serve as a unique fingerprint for the crystalline phase of this compound. By comparing the experimental PXRD pattern with one simulated from the single-crystal data, the phase purity of the synthesized bulk sample can be confirmed. Any discrepancies could indicate the presence of impurities or different crystalline phases.

Spectroscopic Characterization of Electronic and Vibrational States

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides a detailed picture of the molecular vibrations within the complex. By analyzing the infrared (IR) and Raman spectra, it is possible to identify characteristic functional groups and understand how they are affected by coordination to the copper center.

The vibrational spectrum of copper(II) bis(aminoguanidine) complexes is dominated by the modes of the aminoguanidine (B1677879) ligand and the nitrate (B79036) counter-ion. In related bis(aminoguanidine)copper(II) complexes, specific vibrational modes have been identified. For instance, in the dinitramide analogue, a sharp peak observed around 1650 cm⁻¹ is characteristic of the C=N stretching vibration. at.ua This mode is a key indicator of the imine nitrogen's chemical environment. The coordination of the aminoguanidine ligand through its imine and amine nitrogen atoms results in a chelate structure. at.uaat.ua

The nitrate anion (NO₃⁻), being a component of the target compound, is expected to show its own characteristic vibrational modes. While specific data for the dinitrate complex is not detailed, typical non-coordinating nitrate ions exhibit strong absorption bands. For comparison, the perchlorate (B79767) counter-ion in a similar copper-aminoguanidine complex shows sharp bands at approximately 1100 cm⁻¹ and 629 cm⁻¹. at.ua

Table 1: Characteristic Vibrational Frequencies in Related Copper(II) Aminoguanidine Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Analogue | Reference |

|---|---|---|---|

| C=N Stretch | ~1650 | Bis(aminoguanidine)copper(II) dinitramide | at.ua |

| ν₃ (Perchlorate) | ~1100 | Bis(aminoguanidine)copper(II) perchlorate | at.ua |

| ν₄ (Perchlorate) | ~629 | Bis(aminoguanidine)copper(II) perchlorate | at.ua |

This table presents data from closely related analogues to infer the expected vibrational modes for the dinitrate compound.

The coordination of the 2-aminoguanidine ligand to the copper(II) ion is confirmed by shifts in the ligand's vibrational frequencies. The formation of a five-membered CuN₄ ring through chelation by two aminoguanidine ligands is a key structural feature. at.uaat.ua This coordination typically involves one imine nitrogen and one amine nitrogen from each ligand. at.uaat.ua

A significant indicator of this coordination is the shift in the C=N stretching frequency upon complexation. at.ua In the bis(aminoguanidine)copper(II) perchlorate complex, the coordination of the aminoguanidine ligand is evident from shifts in the IR spectrum compared to the free ligand. at.ua Similarly, for the dinitramide analogue, the coordination of the imine nitrogen is explicitly mentioned as a reason for the characteristic peak at 1650 cm⁻¹. at.ua These shifts are a direct consequence of the electron density redistribution and changes in bond strength that occur when the ligand donates electron density to the metal center.

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy probes the electronic transitions within the complex, providing information about d-d transitions (ligand-field transitions) and charge transfer bands, which are related to the coordination environment of the copper(II) ion.

Copper(II) complexes, having a d⁹ electronic configuration, typically exhibit both ligand-field (d-d) and charge-transfer (CT) transitions. nih.gov

Ligand-Field (d-d) Transitions: These transitions occur between the d-orbitals of the copper ion, which are split in energy by the ligand field. For Cu(II) complexes, these bands are usually broad and appear in the visible region of the spectrum. nih.govresearchgate.net In a similar copper(II) complex with imidazole (B134444) ligands, a broad absorption band in the visible range at 627 nm is assigned to d-d transitions (²E₉ → ²T₂₉). nih.gov These transitions are relatively weak compared to charge transfer bands. wikipedia.org

Charge Transfer (CT) Bands: These are high-intensity absorptions that involve the transfer of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. wikipedia.orglibretexts.org In the case of the bis(aminoguanidine)copper(II) perchlorate complex, an absorption observed at 275 nm is attributed to a ligand-to-metal charge transfer (LMCT) transition. at.ua This demonstrates the coordination of the ligand to the metal. at.ua LMCT bands are generally intense because they are fully allowed by spectroscopic selection rules. wikipedia.orglibretexts.org

The electronic spectrum is highly sensitive to the coordination geometry of the metal ion. For bis(aminoguanidine)copper(II) complexes, single-crystal X-ray diffraction studies on analogues have revealed a slightly distorted square-planar coordination geometry. at.uaat.ua The copper(II) atom is coordinated by two imine nitrogen atoms and two amine nitrogen atoms from the two bidentate aminoguanidine ligands. at.uaat.ua

This square-planar geometry is consistent with the observed electronic spectra. The energy of the d-d transitions is directly related to the ligand field splitting, which for a square-planar Cu(II) complex is distinct from that of an octahedral or tetrahedral geometry. Theoretical studies on Cu(II) complexes with aminoguanidine have also focused on square planar geometries as the most stable arrangements. acs.org The presence of a broad d-d band in the visible region and an intense LMCT band in the UV region is characteristic of such a CuN₄ square-planar chromophore. at.ua

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like the d⁹ Cu(II) ion. nih.gov It provides detailed information about the electronic structure and the immediate coordination environment of the copper center. nih.govresearchgate.net

The EPR spectrum of a Cu(II) complex is characterized by g-values and hyperfine coupling constants (A-values), which are sensitive to the geometry and the nature of the coordinating atoms. For a square-planar Cu(II) complex with nitrogen ligands, the spectrum is typically axial, showing distinct g-values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis.

Analysis of the superhyperfine structure, which arises from the interaction of the unpaired electron with the nuclear spins of the coordinating nitrogen atoms (¹⁴N, I=1), can confirm the number of nitrogen atoms in the copper's first coordination sphere. nih.gov Though challenging at standard X-band frequencies, lower frequency EPR can be more reliable for determining the number of coordinated nitrogens. nih.gov The EPR parameters for a Cu(II) complex with a CuN₄ coordination environment are expected to reflect a covalent interaction between the copper ion and the four nitrogen donor atoms of the two aminoguanidine ligands. nih.govrsc.org

Table 2: Expected EPR Characteristics for Copper;2-aminoguanidine;dinitrate

| Parameter | Expected Feature | Significance |

|---|---|---|

| g-values | Axial spectrum with g∥ > g⊥ > 2.0023 | Characteristic of a dₓ²-y² ground state in a square-planar or tetragonally distorted octahedral geometry. |

| Hyperfine Coupling (A∥) | Large coupling constant for the copper nucleus (⁶³,⁶⁵Cu, I=3/2) | Indicates the degree of covalency and the nature of the ground electronic state. |

This table outlines the expected EPR spectral features based on the known square-planar geometry of analogous bis(aminoguanidine)copper(II) complexes.

The scientific community has focused more on copper complexes with derivatives of aminoguanidine or with different counter-ions. For instance, significant research has been conducted on copper complexes with pyridoxylidene-aminoguanidine nih.govresearchgate.net and on the theoretical aspects of copper-aminoguanidine interactions. nih.gov Additionally, while the Jahn-Teller effect is a well-documented phenomenon in copper(II) complexes, academie-sciences.fracademie-sciences.frrsc.org specific experimental values for the dinitrate compound are not published.

Due to the absence of specific experimental data for "this compound," it is not possible to provide the detailed and scientifically accurate article as per the requested outline, which requires specific data for the following sections:

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic components/ligand studies)

Further research or new experimental studies would be required to generate the specific spectroscopic data needed to populate these sections for "this compound."

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes like copper;2-aminoguanidine;dinitrate. These calculations provide a theoretical framework for understanding the molecule's geometry, electronic structure, and bonding.

Geometry Optimization and Structural Prediction

DFT calculations have been instrumental in predicting the three-dimensional arrangement of atoms in copper(II) complexes with aminoguanidine (B1677879). nih.gov By optimizing the geometry, researchers can determine the most stable structure, including bond lengths and angles. nih.govacs.org For instance, studies on related bis(aminoguanidine)copper(II) complexes show that the copper(II) ion is typically four-coordinated by two imine nitrogen atoms and two amine nitrogen atoms from two aminoguanidine ligands. at.uaat.ua This arrangement results in a slightly distorted square-planar coordination around the central copper atom. at.uaat.ua The distance between the copper ion and the coordinating nitrogen atoms is a key parameter, with calculations showing these distances are generally above 2.0 Å. acs.org However, when the coordinating atom is a specific nitrogen (N2), this distance can be shorter. acs.org

In the solid state, as seen in the crystal structure of a related dinitramide complex, the molecules are interconnected through intermolecular hydrogen bonds, forming a complex network. at.ua These theoretical predictions of geometry are crucial for understanding the compound's reactivity and interaction with its environment.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9529(14) |

| b (Å) | 6.9650(14) |

| c (Å) | 8.7967(18) |

| α (°) | 70.83(3) |

| β (°) | 89.09(3) |

| γ (°) | 62.32(3) |

| Volume (ų) | 351.54(19) |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of this compound is key to its chemical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity and electronic transitions. researchgate.netjmcs.org.mxrsc.org A smaller HOMO-LUMO gap generally indicates a higher reactivity. jmcs.org.mx

For copper(II) complexes, the singly occupied molecular orbital (SOMO) is of particular interest, often having a high degree of dx²−y² character, which is consistent with square planar and square pyramidal structures. mdpi.com Theoretical investigations shed light on how the type of ligand influences the electronic structure and absorption spectra of these complexes. researchgate.net

Natural Bond Orbital (NBO) Analysis of Bonding and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions and charge distribution within a molecule. researchgate.netnih.gov By examining the delocalization of electron density between orbitals, NBO analysis provides a quantitative picture of bonding and antibonding interactions. This is crucial for understanding the nature of the coordinate bonds between the copper ion and the aminoguanidine and nitrate (B79036) ligands. The analysis can reveal the extent of charge transfer from the ligands to the metal center, a key factor in the stability and reactivity of the complex.

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Energies

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful computational tool that allows for the analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a significant role in the crystal packing of molecular solids. mdpi.com By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) and ring critical points (RCPs), which characterize the interactions between atoms. mdpi.com This method has been used to analyze the network of non-covalent interactions in related copper complexes, providing a qualitative picture of the electron density partitioning and helping to understand the forces that hold the crystal lattice together. at.uamdpi.com

Thermodynamic Stability and Formation Energetics

Computational studies have been performed to assess the thermodynamic stability of various Cu(II) complexes with aminoguanidine. nih.govacs.org These calculations, often carried out using methods like the M05(SMD)/6-311+G(d,p) level of theory in a solvent model, indicate that aminoguanidine can form a variety of stable coordination compounds with Cu(II). nih.gov The calculated Gibbs free energy of formation for these complexes is typically exergonic, indicating that their formation is a spontaneous process. acs.org The thermodynamic data helps in understanding the conditions under which the this compound complex is likely to form and persist. nih.govacs.org

Computational Modeling of Spectroscopic Properties (e.g., TD-DFT for UV-Vis, EPR parameters)

Computational methods are also employed to predict the spectroscopic properties of copper complexes, providing a means to interpret experimental data.

Time-dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectra of these compounds. researchgate.net These calculations can help assign the observed electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions. at.uaresearchgate.net For instance, in a related bis(aminoguanidine)copper(II) perchlorate (B79767) complex, an absorption observed at 275 nm was attributed to a ligand-metal charge transition, indicating coordination between the metal and the ligand. at.ua

Coordination Chemistry Aspects and Ligand Metal Interactions

Binding Modes of 2-aminoguanidine Ligand

The 2-aminoguanidine (AG) molecule offers multiple potential donor sites, leading to various binding possibilities. However, research, including synthesis, X-ray crystallography, and theoretical calculations, has shown a clear preference for a specific coordination mode with copper(II).

The primary binding mode of 2-aminoguanidine is as a bidentate chelating ligand. at.uaat.ua It coordinates to the Cu(II) ion through two nitrogen atoms: the nitrogen from the amino group of the hydrazine (B178648) moiety (N4) and the imine nitrogen of the guanidine (B92328) core (N2). at.uaat.uanih.gov This arrangement results in the formation of a highly stable five-membered chelate ring, a common feature in coordination chemistry that enhances complex stability (the "chelate effect"). at.ualibretexts.org

Theoretical studies have investigated the thermodynamic stability of various potential complexes. nih.govacs.org These calculations considered different conformers of the 2-aminoguanidine molecule and explored both monodentate and bidentate coordination. The results consistently indicate that the most stable complexes, whether in a 1:1 or 1:2 metal-to-ligand ratio, involve 2-aminoguanidine acting as a bidentate ligand. nih.govacs.org Specifically, the conformer that maintains the planarity and resonance of the guanidine group upon coordination forms the most thermodynamically favorable complexes. nih.govacs.org While protonated 2-aminoguanidine can act as a monodentate ligand via the hydrazine nitrogen, the neutral form's bidentate chelation is dominant in the formation of the title compound. acs.org

| Binding Mode | Donor Atoms | Resulting Structure | Observations and Stability |

|---|---|---|---|

| Bidentate (Chelating) | Imine Nitrogen (N2) and Hydrazine Nitrogen (N4) | Forms a stable five-membered ring ([CuN4]) with the metal center. at.ua | This is the most common and energetically favorable binding mode for neutral AG, observed in crystal structures like Cu(AG)22. at.uanih.gov |

| Monodentate | Hydrazine Nitrogen (N4) | The ligand binds through a single nitrogen atom. | This mode is more typical for the protonated form of the ligand (AGH+). The positive charge on the ligand can lead to electrostatic repulsion with the Cu(II) ion, making bidentate coordination less stable. acs.org |

Influence of Nitrate (B79036) Anions on Coordination Environment

In the complex Copper;2-aminoguanidine;dinitrate, the nitrate anions (NO₃⁻) play a crucial role that can range from being simple charge-balancing ions to active participants in the coordination sphere of the copper atom. The role of the anion is often pivotal in determining the final geometry and dimensionality of the complex. mdpi.com

In many related bis(aminoguanidine)copper(II) complexes, such as those with perchlorate (B79767) or dinitramide, the anions are found to be non-coordinating. at.uaat.ua They reside in the crystal lattice, balancing the 2+ charge of the [Cu(AG)₂]²⁺ cation, while the copper ion maintains a four-coordinate, square-planar geometry defined by the nitrogen atoms of the two aminoguanidine (B1677879) ligands. at.uaat.ua In such cases, the anions interact with the complex cation primarily through hydrogen bonds. at.ua

However, the nitrate anion is known for its versatility as a ligand. It can coordinate to a metal center in a monodentate, bidentate (chelating or bridging), or even tridentate fashion. mdpi.commaterialsproject.org In the context of copper(II) complexes, nitrate anions can occupy the apical (axial) positions of a square-based pyramid, resulting in a five-coordinate geometry. nih.gov This is a common structural motif for Cu(II) complexes. In some instances, nitrate ions can act as bridging ligands, connecting two copper centers to form a one-dimensional polymeric chain. mdpi.com Therefore, in this compound, the nitrate ions may either be non-coordinating, leaving a square-planar [Cu(AG)₂]²⁺ cation, or they may coordinate in an axial position to form a five- or six-coordinate complex. The specific outcome depends on the crystallization conditions and packing forces within the solid state.

| Role of Nitrate Anion | Coordination Number of Cu(II) | Resulting Geometry | Example/Description |

|---|---|---|---|

| Non-coordinating Counter-ion | 4 | Square Planar | The nitrate ion balances the charge of the [Cu(L)₂]²⁺ cation but is not directly bonded to the copper. This is seen in analogous Cu(AG)₂₂ systems. at.ua |

| Monodentate Ligand | 5 or 6 | Square Pyramidal or Distorted Octahedral | One or two nitrate ions bond to the copper center through a single oxygen atom, typically in the axial position(s). nih.gov |

| Bridging Ligand | 5 or 6 | Polymeric (e.g., 1D Chain) | The nitrate ion links two different Cu(II) centers, creating an extended structure. mdpi.com |

Stereochemistry and Isomerism in Copper(II) Complexes

The stereochemistry of copper(II) complexes is rich and varied, largely due to the d⁹ electronic configuration of the Cu(II) ion, which often leads to geometric distortions as described by the Jahn-Teller effect. libretexts.org For the [Cu(AG)₂]²⁺ cation, several stereochemical aspects are noteworthy.

Coordination Geometry:

Square-Planar: This is a very common geometry for Cu(II) and is the arrangement found in the crystal structures of analogous bis(aminoguanidine)copper(II) complexes. at.uaat.ua The copper atom lies at the center of a square formed by the four nitrogen donor atoms from the two aminoguanidine ligands.

Square-Pyramidal: If a nitrate anion or a solvent molecule coordinates to the copper ion in an axial position, a five-coordinate square-pyramidal geometry results. nih.govmdpi.com

Distorted Octahedral: Coordination of anions or solvent molecules in both axial positions leads to a six-coordinate geometry. Due to the Jahn-Teller effect, this octahedron is almost always distorted, with two elongated (or, more rarely, compressed) axial bonds. libretexts.orgmdpi.com

Isomerism: For a square-planar complex with two identical bidentate ligands like [Cu(AG)₂]²⁺, two geometric isomers are possible:

cis Isomer: The two hydrazine nitrogens (N4) would be adjacent to each other (at a 90° angle), and the two imine nitrogens (N2) would also be adjacent.

trans Isomer: The identical donor atoms are positioned opposite each other (at a 180° angle).

Structural studies of related complexes, such as bis(aminoguanidine)copper(II) perchlorate and bis(aminoguanidine)copper(II) dinitramide, have revealed a centrosymmetric structure for the [Cu(AG)₂]²⁺ cation. at.uaat.ua This symmetry indicates that the ligands are arranged in a trans configuration, which is often sterically and electronically favored.

Ligand Field Theory Applications to Copper(II) Systems

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, bonding, and spectroscopic properties of transition metal complexes like this compound. The Cu(II) ion has a d⁹ electron configuration, which has profound consequences for its chemistry.

d-Orbital Splitting and the Jahn-Teller Effect: In the presence of ligands, the five degenerate d-orbitals of the copper ion split into different energy levels. The specific splitting pattern depends on the geometry of the complex. For an ideal octahedral complex, the orbitals split into a lower-energy t₂g set and a higher-energy e_g set. However, a d⁹ configuration in an octahedral field results in a degenerate electronic ground state (t₂g⁶ e_g³), which is unstable according to the Jahn-Teller theorem. libretexts.org The theorem predicts that the complex will distort to a lower symmetry geometry, such as a tetragonally elongated octahedron or a square-planar geometry, to remove the degeneracy and achieve greater stability. libretexts.org This is why perfect octahedral Cu(II) complexes are rare.

In a square-planar geometry, which is common for [Cu(AG)₂]²⁺, the d-orbitals are split into four distinct energy levels. The energy difference between these orbitals corresponds to the energy of photons in the visible region of the electromagnetic spectrum.

Electronic Spectra and Color: The absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. These electronic transitions, known as d-d transitions, are typically weak. For Cu(II) complexes, a broad, weak absorption band is often observed in the visible spectrum (around 600-900 nm), which is responsible for their characteristic blue or green colors. analis.com.my The precise energy of this transition, and thus the color of the complex, is sensitive to the nature of the ligands and the coordination geometry. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting; ligands like the nitrogen donors in aminoguanidine create a moderately strong ligand field. libretexts.org

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

The thermal behavior of bis(2-aminoguanidine)copper(II) dinitrate has been investigated to understand its decomposition profile. While specific TGA/DTA curves for this exact compound are not widely available in the public literature, studies on similar energetic copper(II) complexes with aminoguanidine (B1677879) derivatives provide context for its expected thermal response. For instance, the related compound bis(aminoguanidine)copper(II) dinitramide is reported to undergo a violent explosion at 130°C. at.ua

Decomposition Pathways and Temperature Regimes

The thermal decomposition of bis(2-aminoguanidine)copper(II) dinitrate is characterized by a distinct temperature-dependent behavior. researchgate.net

Isothermal Decomposition (101-125°C): In this temperature range, the complex undergoes a controlled decomposition, leading to the formation of a stable intermediate. The reaction is noted to follow an autocatalytic pathway, where a product of the decomposition accelerates the reaction rate. During this initial phase, it is suggested that the aminoguanidine ligands begin to break down while the nitrate (B79036) groups remain coordinated to the copper center. researchgate.net

Rapid Decomposition (>125°C): Above 125°C, the decomposition process accelerates significantly, culminating in ignition. researchgate.net This rapid energy release is a characteristic feature of energetic materials.

A summary of the decomposition temperature regimes is presented in the table below.

| Temperature Range (°C) | Decomposition Behavior | Key Observations |

| 101 - 125 | Isothermal Decomposition | Formation of a stable intermediate; Autocatalytic process. researchgate.net |

| > 125 | Rapid Decomposition | Ignition occurs. researchgate.net |

Kinetic and Thermodynamic Parameters of Thermal Decomposition

The kinetics of the initial decomposition stage of bis(2-aminoguanidine)copper(II) dinitrate have been studied. The activation energy (Ea) for the isothermal decomposition reaction has been determined, providing insight into the energy barrier for the reaction to occur.

A key kinetic parameter for the thermal decomposition is provided in the following table.

| Parameter | Value | Method/Condition |

| Activation Energy (Ea) | 51 kJ/mol | Isothermal decomposition (101-125°C). researchgate.net |

Evolved Gas Analysis (EGA) and Mass Spectrometry (MS) of Decomposition Products

Analysis of the gases evolved during the decomposition of bis(2-aminoguanidine)copper(II) dinitrate is crucial for understanding the reaction mechanism and for its application as a gas generant.

During decomposition at a heating rate of 20°C/min, the primary gaseous product detected by mass spectrometry is nitrogen (N₂), identified by its mass-to-charge ratio (m/z) of 28. researchgate.net

In the case of combustion, the gaseous products are predominantly nitrogen and carbon dioxide (CO₂), which together constitute 98.8% of the total evolved gases. Notably, the formation of toxic byproducts is minimal, with very low quantities of hydrogen cyanide (HCN) and carbon monoxide (CO) being produced. researchgate.net The low CO evolution is particularly significant given the compound's negative oxygen balance of -0.237 g/g. researchgate.net

The major gaseous products from the combustion of the complex are summarized below.

| Gaseous Product | Percentage of Evolved Gases | Notes |

| Nitrogen (N₂) and Carbon Dioxide (CO₂) | 98.8% | researchgate.net |

| Hydrogen Cyanide (HCN) | 6.67 x 10⁻⁴ mol/mol | researchgate.net |

| Carbon Monoxide (CO) | Very low | researchgate.net |

Mechanistic Hypotheses for Thermal Degradation

Based on the available data, a general mechanism for the thermal degradation of bis(2-aminoguanidine)copper(II) dinitrate can be proposed.

The initial step in the decomposition, occurring at lower temperatures (101-125°C), is believed to involve the gradual breakdown of the aminoguanidine ligands. researchgate.net This process is autocatalytic, suggesting that a product from this initial ligand decomposition acts as a catalyst for further degradation. Throughout this stage, the nitrate anions are thought to remain coordinated to the central copper ion, forming a stable intermediate complex. researchgate.net

As the temperature increases above 125°C, the decomposition of the nitrate groups is initiated, leading to a rapid and highly exothermic reaction that results in ignition. The primary products of this high-temperature decomposition are gaseous nitrogen and carbon dioxide, indicating a complete breakdown of the organic ligand and the nitrate anions. researchgate.net The copper center is likely reduced to copper oxides or elemental copper as the final solid residue, although the specific form of the solid residue has not been detailed in the available literature.

Supramolecular Architecture and Extended Structures

Formation of Hydrogen-Bonded Networks

In complexes of the type bis(aminoguanidine)copper(II), denoted as [Cu(AG)₂]²⁺, the aminoguanidine (B1677879) ligands provide a multitude of hydrogen bond donors through their amino and imino groups (-NH₂ and -NH). These groups readily engage in hydrogen bonding with suitable acceptors, such as the oxygen atoms of the nitrate (B79036) counterions.

The formation of these hydrogen-bonded networks is a defining feature of the crystal structure. In analogous compounds like bis(aminoguanidine)copper(II) dinitramide, extensive intermolecular N-H···O hydrogen bonds link the complex cations and the dinitramide anions, resulting in a robust three-dimensional network at.ua. Similarly, in bis(aminoguanidine)copper(II) perchlorate (B79767), the ions are connected through N-H···O hydrogen bonds involving the perchlorate anions and the NH and NH₂ groups of the aminoguanidine ligand, forming a two-dimensional network at.ua.

For copper(II) aminoguanidine dinitrate, a similar pattern of hydrogen bonding is expected. The nitrate ion (NO₃⁻), with its three oxygen atoms, is an effective hydrogen bond acceptor. The hydrogen atoms from the aminoguanidine ligands will form N-H···O bonds with the oxygen atoms of the nitrate anions. The geometry and multiplicity of these bonds will determine the dimensionality and topology of the resulting supramolecular network. Each [Cu(AG)₂]²⁺ cation, with its multiple N-H donors, can interact with several nitrate anions, and each nitrate anion can, in turn, accept hydrogen bonds from multiple cations, leading to a highly interconnected structure.

| Interaction Type | Donor | Acceptor | Typical Network Dimensionality |

| Hydrogen Bond | N-H (from aminoguanidine) | O (from nitrate) | 2D or 3D |

Role of Counterions in Supramolecular Assembly

In the case of copper(II) aminoguanidine complexes, different counterions lead to distinct supramolecular structures. For instance, the use of perchlorate (ClO₄⁻) anions results in a two-dimensional hydrogen-bonded network at.ua. In contrast, the dinitramide anion ([N(NO₂)₂]⁻), with its different geometry and distribution of hydrogen bond acceptors, facilitates the formation of a three-dimensional network at.ua.

The nitrate ion (NO₃⁻) in copper(II) aminoguanidine dinitrate is a planar, trigonal anion. Its geometric and electronic properties are key to the resulting crystal structure. Studies on similar copper(II) complexes with different ligands have shown that the nitrate anion can act as a non-coordinating counterion, participating only in hydrogen bonding, or it can coordinate directly to the copper center researchgate.net. When it acts as a non-coordinating species, its primary role is to balance the charge of the [Cu(AG)₂]²⁺ cation and to serve as a node in the hydrogen-bonding network. The planarity of the nitrate ion may favor the formation of layered or sheet-like structures. The aggregate strength of these multiple hydrogen bonds between the complex cations and the nitrate anions is a major stabilizing force for the three-dimensional crystal structure conicet.gov.ar. The way nitrate ions bridge two copper centers can lead to extended chain-like structures, highlighting their critical role in forming polymeric complexes mdpi.com.

| Counterion | Shape | Hydrogen Bond Acceptor Sites | Resulting Network in Analogous Cu(AG)₂ Complexes |

| Perchlorate (ClO₄⁻) | Tetrahedral | 4 Oxygen atoms | 2D Network at.ua |

| Dinitramide ([N(NO₂)₂]⁻) | Non-planar | 4 Oxygen atoms, 1 Nitrogen atom | 3D Network at.ua |

| Nitrate (NO₃⁻) | Trigonal Planar | 3 Oxygen atoms | Influences geometry, can lead to chain structures researchgate.netmdpi.com |

Crystal Engineering Principles Applied to Copper(II) Aminoguanidine Dinitrate

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. In the context of copper(II) aminoguanidine dinitrate, crystal engineering principles can be used to analyze the interplay between the molecular components and the resulting supramolecular architecture.

The primary building blocks are the square-planar [Cu(AG)₂]²⁺ cation and the trigonal planar NO₃⁻ anion. The predictable geometry of the cation, with its array of hydrogen bond donors at the periphery, and the hydrogen bonding capabilities of the nitrate anion make this system amenable to a crystal engineering approach. The formation of the crystal structure can be viewed as a self-assembly process guided by the formation of robust N-H···O hydrogen bonds.

A key principle of crystal engineering is the use of modular components to build extended structures. Here, the [Cu(AG)₂]²⁺ cation acts as a node, and the nitrate anions act as linkers. The connectivity of this network is determined by the number and directionality of the hydrogen bonds formed. By systematically varying the counterion (e.g., from nitrate to perchlorate or dinitramide), one can rationally modify the dimensionality and properties of the resulting material, as seen in related systems at.uaat.ua. The influence of the anion is a critical factor in determining whether a discrete mononuclear structure or a polymeric one is formed mdpi.com. This approach allows for a degree of control over the solid-state architecture and, consequently, the material's physical properties.

Advanced Applications and Functional Properties

Materials Science Applications (e.g., Precursors for Metal Oxides/Nanomaterials)

Bis(aminoguanidine)copper(II) nitrate (B79036), formally named copper;2-aminoguanidine;dinitrate, holds potential as a precursor material for the synthesis of copper oxides, a class of materials with significant applications in electronics, catalysis, and sensing. The utility of this complex in materials science is primarily linked to its thermal decomposition characteristics.

Research into the thermal behavior of bis(aminoguanidine)copper(II) nitrate, identified by the formula Cu(C(NH)NHNH2)22, shows that it undergoes a multi-stage decomposition process. researchgate.net When heated isothermally between 101 and 125 °C, the complex forms a stable intermediate as the aminoguanidine (B1677879) ligand begins to break down while the nitrate complex structure is initially maintained. researchgate.net However, at temperatures exceeding 125 °C, the decomposition accelerates rapidly, resulting in ignition. researchgate.net The primary gaseous products of this rapid combustion are nitrogen (N2) and carbon dioxide (CO2). researchgate.net

While the explicit use of bis(aminoguanidine)copper(II) nitrate to synthesize copper oxide nanomaterials is not extensively documented, the fundamental components of the complex support this application. The copper nitrate portion of the molecule is a well-established precursor for producing copper oxide (CuO) nanoparticles through various methods, including co-precipitation, solution combustion, and thermal decomposition of aerosol droplets. malayajournal.orgresearchgate.netsamipubco.com Studies on analogous transition metal complexes, such as a copper(II) complex with asparagine and urea, confirm that the final solid residue after thermal degradation is indeed copper(II) oxide (CuO). redalyc.org This suggests that the thermal decomposition of bis(aminoguanidine)copper(II) nitrate would similarly yield copper oxide, potentially in a nanostructured form, making it a viable, albeit specialized, precursor.

Catalytic Activity (e.g., Photocatalysis, Oxidation Reactions)

The catalytic properties of bis(aminoguanidine)copper(II) nitrate and related complexes are evident in several types of chemical reactions, particularly in autocatalysis and oxidation processes. The aminoguanidine ligand and the copper(II) center both contribute to this functionality.

The thermal decomposition of bis(aminoguanidine)copper(II) nitrate is itself described by an autocatalysis equation, indicating that the compound or its decomposition intermediates act to catalyze the reaction, accelerating the breakdown process. researchgate.net This catalytic effect is a known phenomenon in the deflagration of various energetic materials where metal complexes can significantly alter the reaction rate. researchgate.net

Furthermore, copper complexes containing aminoguanidine have been investigated for their applications in various catalytic areas. at.ua Theoretical studies have explored their role as secondary antioxidants. acs.org This activity involves the chelation of the copper(II) ion by aminoguanidine, which can slow down harmful oxidation processes like the Haber-Weiss and Fenton reactions, thereby reducing the formation of damaging hydroxyl radicals. acs.org

In high-temperature oxidation reactions, such as combustion, the decomposition products of copper-containing compounds can act as catalysts. For instance, in gas-generating mixtures of guanidine (B92328) nitrate and basic copper nitrate, the resulting copper oxides (CuO and Cu2O) serve as effective oxidizing agents that promote the conversion of toxic carbon monoxide (CO) to less harmful carbon dioxide (CO2). jes.or.jp Given that copper oxides are the expected solid residue from the decomposition of bis(aminoguanidine)copper(II) nitrate, the compound can be considered a precursor to a catalytic species for oxidation reactions in high-temperature environments.

Exploration of High-Nitrogen/Energetic Material Characteristics

Bis(aminoguanidine)copper(II) nitrate is a member of the family of high-nitrogen energetic materials. These materials derive their energy primarily from their high positive enthalpy of formation rather than from oxidation of a fuel component. The presence of a high-nitrogen ligand (aminoguanidine) and an oxidizing anion (nitrate) coordinated to a metal center creates a compound with significant stored chemical energy.

The energetic nature of the compound is demonstrated by its rapid decomposition and ignition above 125 °C. researchgate.net When mixed with strontium nitrate, it exhibits a burning rate of 6.48 mm/s, a key performance metric for gas generants and propellants. researchgate.net

The enthalpy of formation, a critical factor in the energy output of such materials, has been calculated for the constituent aminoguanidine ligand and its derivatives, confirming their contribution to the high energy content of the final complex. researchgate.net The combination of a high-nitrogen fuel ligand and an oxidizing nitrate group on a catalytically active copper center results in a compound with significant potential as a specialized energetic material.

Interactive Data Tables

Table 1: Energetic Properties of Bis(aminoguanidine)copper(II) Nitrate and Analogues

| Compound Name | Formula | Decomposition/Explosion Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Detonation Pressure (GPa/kbar) | Other Performance Metrics |

| Bis(aminoguanidine)copper(II) nitrate | Cu(AG)22 | >125 (Ignition) | Not Reported | Not Reported | Not Reported | Not Reported | Burning Rate: 6.48 mm/s (with Sr(NO3)2) researchgate.net |

| Bis(aminoguanidine)copper(II) dinitramide | [Cu(AG)2][DN]2 | 130 (Violent Explosion) | 10 at.ua | 40 at.ua | Not Reported | Not Reported | Trauzl Test: 142% TNT at.uaresearchgate.net |

| Bis(aminoguanidine)copper(II) perchlorate (B79767) | Cu(AG)22 | 210 | 4 at.ua | 20 at.ua | Not Reported | Not Reported | --- |

| Monoaminoguanidine-Nickel(II) perchlorate | Ni(MAG)(H2O)52 | Not Reported | Not Reported | Not Reported | 8175 google.com | 33 GPa / 330 kbar google.com | --- |

| Tetraamminecopper(II) Nitrate (analogue) | Cu(NH3)42 | Not Reported | Not Reported | Not Reported | 3500 icm.edu.pl | 2.8-3.38 GPa icm.edu.pl | --- |

| RDX (for comparison) | C3H6N6O6 | ~204 | 7.4 | 120 | 8750 | 34 GPa | --- |

| TNT (for comparison) | C7H5N3O5 | ~295 (Explodes) | 15 | >353 | 6900 | 19 GPa | --- |

Future Research Directions and Perspectives

Exploration of New Synthetic Routes and Analogues

The primary synthesis reported for related bis(aminoguanidine)copper(II) complexes, such as the perchlorate (B79767) and dinitramide analogues, typically involves the reaction of a copper(II) salt with an aminoguanidine (B1677879) salt, like aminoguanidine hemisulfate, in an aqueous solution. at.uaat.ua The pH is often adjusted to facilitate the chelation of the aminoguanidine ligand to the copper ion, resulting in the formation of a characteristic five-membered CuN₄ ring. at.uaat.ua An early study described a complex with the formula Cu(AG)₂₂, confirming the feasibility of the dinitrate compound. at.ua

Future research should explore alternative and optimized synthetic routes. This could include mechanochemical synthesis, sonochemistry, or flow chemistry methods to potentially enhance yield, improve purity, and reduce reaction times and solvent waste. A key goal would be to develop more environmentally benign and scalable processes for producing Copper;2-aminoguanidine;dinitrate.

Furthermore, a systematic exploration of new analogues is a promising research avenue. This can be approached by:

Varying the Metal Center: Replacing copper(II) with other transition metals such as nickel(II), cobalt(II), or zinc(II) to study the effect on coordination geometry, stability, and energetic properties, similar to work done on other aminonitroguanidine complexes. at.ua

Modifying the Guanidine (B92328) Ligand: Introducing substituents onto the aminoguanidine backbone to tune the electronic and steric properties of the ligand. This could influence the coordination environment and the reactivity of the resulting complex. Research on derivatives like 2-acetylpyridine (B122185) aminoguanidine and pyridoxylidene aminoguanidine (PLAG) has already shown how ligand modification leads to diverse coordination modes and properties. figshare.comresearchgate.net

Exploring Different Counter-ions: The nature of the anion (e.g., nitrate (B79036), perchlorate, dinitramide) significantly impacts the properties of the complex, particularly its energetic characteristics and crystal packing. at.uaat.ua Synthesizing a broader series of compounds with different energetic anions would allow for a systematic investigation of structure-property relationships.

A comparative analysis of these analogues would provide invaluable data for designing materials with tailored properties.

Deeper Mechanistic Understanding of Reactivity

The reactivity of this compound, particularly its thermal decomposition and energetic behavior, is of critical interest. While differential scanning calorimetry (DSC) has been used to investigate the decomposition of related perchlorate and dinitramide complexes, revealing their potential as energetic materials, the underlying chemical pathways are not fully understood. at.uaat.ua The dinitramide complex, for instance, undergoes a violent explosion at a relatively low temperature of 130°C. at.ua

Future research should focus on elucidating the detailed mechanisms of these reactions. This involves:

Kinetic Studies: Performing detailed kinetic analysis of the decomposition process under various conditions (e.g., heating rates, atmospheres) to determine activation energies and reaction orders.

In-situ Spectroscopic Analysis: Employing techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or infrared spectroscopy (TGA-IR) to identify the gaseous species evolved during decomposition. This would provide direct insight into the fragmentation pathways of the complex.

Isotopic Labeling Studies: Using isotopically labeled ligands or anions to trace the atomic rearrangements during reaction, offering unambiguous evidence for proposed mechanistic steps.

Understanding the role of the copper(II) ion as a potential catalyst in the decomposition of the nitrate and aminoguanidine moieties is crucial. Studies on copper-promoted reactions, such as the intramolecular carboamination of olefins, highlight the diverse reactivity of copper complexes and suggest that the metal center in this compound likely plays a key role in its decomposition pathway. nih.gov

Design of Advanced Functional Materials Based on Coordination Principles

The established energetic nature of copper-aminoguanidine complexes provides a strong foundation for designing advanced functional materials. at.uaat.ua The primary application explored to date is as energetic materials, where nitrogen-rich compounds are sought for their high heats of formation and generation of gaseous products. at.ua

Future work should aim to leverage the coordination principles of this system to create novel materials with enhanced or new functionalities:

Coordination Polymers: Extending the monomeric Cu(AG)₂₂ unit into one-, two-, or three-dimensional coordination polymers. This could be achieved by introducing bridging ligands or using anions that can coordinate to multiple metal centers. Such structures could exhibit unique properties, including altered thermal stability and sensitivity. The formation of a coordination polymer has been demonstrated in a copper(II) complex with 2-acetylpyridine aminoguanidine in the presence of pyridine. researchgate.net

Tuning Energetic Properties: Systematically modifying the ligand and counter-ion to precisely control the energetic performance (e.g., detonation velocity, pressure) and sensitivity (to impact and friction). The goal is to design safer and more reliable energetic materials.

Catalytic Applications: The ability of aminoguanidine to chelate metal ions is a key mechanism for its biological activity, such as inhibiting glycation by sequestering catalytic metal ions like Cu(II). nih.govacs.org This suggests that this compound and its analogues could be explored as catalysts or catalyst precursors for specific organic transformations, building on the known catalytic activity of other copper complexes. nih.gov

The design process will benefit from a feedback loop between synthesis, characterization, and performance testing to establish clear structure-activity relationships.

Integration of Multidisciplinary Analytical Techniques and Computational Models

A comprehensive understanding and predictive design of this compound and its analogues necessitate the integration of diverse analytical techniques and powerful computational models.

Advanced Analytical Characterization: While standard techniques like single-crystal X-ray diffraction, IR spectroscopy, and DSC are essential and have been used for related compounds, a more in-depth characterization could be achieved by incorporating: at.uaat.ua

Solid-State NMR: To probe the local environment of specific nuclei (¹³C, ¹⁴N, ¹⁵N) within the crystal lattice, providing details that complement diffraction data.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As used for other Cu(II) complexes, this technique can provide detailed information about the electronic structure of the copper(II) center and its coordination environment. mdpi.com

High-Resolution Mass Spectrometry: To confirm the composition and fragmentation patterns of newly synthesized complexes.

Computational Modeling: Theoretical calculations, particularly Density Functional Theory (DFT), have already proven valuable in studying copper(II)-aminoguanidine complexes. figshare.comnih.govacs.org These studies have investigated the thermodynamic stability of various coordination modes and geometries. nih.govacs.org

Future research should expand the use of computational modeling to:

Predict Crystal Structures: Computationally predict the crystal packing and density of unknown complexes, which are critical parameters for energetic materials.

Simulate Reaction Mechanisms: Model the potential energy surfaces of decomposition reactions to identify transition states and intermediates, complementing experimental mechanistic studies.

Calculate Spectroscopic Properties: Predict IR, UV-Vis, and EPR spectra to aid in the interpretation of experimental data.

Establish Quantitative Structure-Property Relationships (QSPR): Develop models that correlate calculated molecular and electronic properties (e.g., bond dissociation energies, electrostatic potential) with experimentally observed properties like thermal stability and sensitivity.

By combining advanced experimental data with robust theoretical models, researchers can accelerate the discovery and optimization of functional materials based on the this compound system.

Data Tables

Table 1: Properties of Selected Bis(aminoguanidine)copper(II) Complexes

| Compound Formula | Anion | Color | Decomposition Temp. (°C) | Key Structural Feature | Citation(s) |

| Cu(AG)₂₂ | Perchlorate | - | 210 | Slightly distorted square-planar coordination | at.ua |

| Cu(AG)₂₂ | Dinitramide | - | 130 (Violent Explosion) | Slightly distorted square-planar coordination | at.ua |

| Cu(AG)₂₂ | Nitrate | - | - | Described as a complex salt | at.ua |

Q & A

Q. What are the common synthesis methods for copper(II) complexes with 2-aminoguanidine derivatives, and how do reaction conditions influence product formation?

- Methodological Answer : Copper(II)-2-aminoguanidine complexes are typically synthesized by reacting copper nitrate with 2-aminoguanidine or its Schiff base derivatives (e.g., 2-acetylpyridine-aminoguanidine) under controlled pH and solvent conditions. Key variables include:

- Deprotonating agents : Use of ammonia, lithium acetate, or pyridine alters ligand coordination modes. For example, pyridine promotes polymerization, while ammonia yields monomeric complexes .

- Temperature : Hydrothermal conditions (e.g., 120°C) favor crystalline products, as seen in dinuclear copper nitrate complexes .

- Ligand ratio : Stoichiometric excess of 2-aminoguanidine stabilizes neutral or monoanionic ligand forms .

Table 1 : Synthesis Conditions and Outcomes

Q. Which characterization techniques are essential for analyzing copper(II)-2-aminoguanidine-dinitrate complexes?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystal structure and confirms dinuclear/mononuclear configurations. Supplementary crystallographic data (e.g., CCDC 2129140) are critical for validation .

- FT-IR and Raman spectroscopy : Identify ligand coordination via shifts in C=N (Schiff base) and NO₃⁻ vibrational modes .

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states (e.g., hemipentahydrate decomposition at 150°C) .

- EPR and magnetic susceptibility : Probe electronic structure and Cu(II) spin states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for copper(II)-2-aminoguanidine complexes?

- Methodological Answer : Discrepancies in antioxidant or antimicrobial activity often arise from variations in:

- Synthesis conditions : Differences in ligand protonation states (neutral vs. monoanionic) affect metal-ligand charge transfer and bioactivity .

- Assay protocols : Standardize methods (e.g., DPPH for antioxidants, disc diffusion for antimicrobials) and control for counterion effects (e.g., nitrate vs. sulfate) .

- Sample purity : Use HPLC or elemental analysis to verify complex homogeneity before testing .

Q. What advanced structural analysis techniques are required for modulated copper(II)-dinitrate complexes?

- Methodological Answer : For non-conventional structures (e.g., commensurate modulations in crown ether complexes):

- Superspace formalism : Models occupational/displacive modulations in (3+1)-dimensional space using satellite reflections in XRD data .

- Synchrotron radiation : Enhances resolution of weak superstructure reflections .

Example : Diaqua(15-crown-5)copper(II) dinitrate requires superspace refinement to resolve its one-dimensional modulation .

Q. How do reaction conditions impact the thermal decomposition pathways of copper(II)-dinitrate complexes?

- Methodological Answer :

- TGA-DSC : Track mass loss and exothermic/endothermic events. For example, [Cu(NO₃)₂·2.5H₂O] decomposes in three stages: dehydration (30–150°C), nitrate loss (150–300°C), and CuO formation (>300°C) .

- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy and predict hazardous scenarios (e.g., rapid NOₓ release) .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting coordination geometries for copper(II)-2-aminoguanidine complexes?

- Methodological Answer : Discrepancies arise from:

- Jahn-Teller distortion : Cu(II) complexes often exhibit axial elongation, leading to square pyramidal vs. octahedral geometries .

- Solvent effects : Polar solvents (e.g., H₂O) stabilize distorted geometries, while nonpolar solvents favor symmetric structures .

- Counterion influence : Nitrate vs. perchlorate anions alter ligand field strength and geometry .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.